1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(4-fluorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(4-fluorophenyl)ethan-1-one is a synthetic compound that belongs to the class of azetidine derivatives. This compound is characterized by the presence of a benzodiazole ring, an azetidine ring, and a fluorophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(4-fluorophenyl)ethan-1-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carbonyl compound, such as formic acid or formamide, under acidic conditions.
Formation of the Azetidine Ring: The azetidine ring can be synthesized by the cyclization of a suitable amino alcohol or amino halide precursor under basic conditions.
Coupling of the Benzodiazole and Azetidine Rings: The benzodiazole and azetidine rings can be coupled together using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt, under mild conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced by the reaction of the coupled intermediate with a suitable fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This may include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(4-fluorophenyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Corresponding oxidized products such as carboxylic acids, ketones, or aldehydes.
Reduction: Corresponding reduced products such as alcohols or amines.
Substitution: Corresponding substituted products with various functional groups.
Scientific Research Applications
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(4-fluorophenyl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used as a probe to study biological processes and as a tool to investigate the structure and function of biological molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: The compound may bind to specific receptors on the surface of cells, leading to the activation or inhibition of signaling pathways.
Modulating Enzyme Activity: The compound may interact with enzymes, leading to changes in their activity and the regulation of metabolic pathways.
Altering Gene Expression: The compound may affect the expression of specific genes, leading to changes in the production of proteins and the regulation of cellular processes.
Comparison with Similar Compounds
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(4-fluorophenyl)ethan-1-one can be compared with other similar compounds, such as:
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-phenylethan-1-one: This compound lacks the fluorine atom on the phenyl ring, which may affect its chemical and biological properties.
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(4-chlorophenyl)ethan-1-one: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring, which may affect its reactivity and interactions with biological targets.
1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(4-methylphenyl)ethan-1-one: This compound has a methyl group instead of a fluorine atom on the phenyl ring, which may affect its solubility and pharmacokinetic properties.
The unique structure of this compound, particularly the presence of the fluorine atom, may confer specific advantages in terms of its chemical stability, reactivity, and interactions with biological targets.
Properties
IUPAC Name |
1-[3-(benzimidazol-1-yl)azetidin-1-yl]-2-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O/c19-14-7-5-13(6-8-14)9-18(23)21-10-15(11-21)22-12-20-16-3-1-2-4-17(16)22/h1-8,12,15H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAZIGXODODLDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)F)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.